3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide
Description
Properties
Molecular Formula |
C20H24FN3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C20H24FN3O2/c1-26-17-6-4-5-16(15-17)22-20(25)9-10-23-11-13-24(14-12-23)19-8-3-2-7-18(19)21/h2-8,15H,9-14H2,1H3,(H,22,25) |
InChI Key |
MQKVZUVMMMSGQA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary components:
-
N-(3-Methoxyphenyl)-3-bromopropanamide : Serves as the electrophilic alkylating agent.
-
1-(2-Fluorophenyl)piperazine : Acts as the nucleophilic partner.
The convergent synthesis strategy ensures modularity, enabling independent optimization of each fragment before final coupling.
Stepwise Preparation Methods
Reaction Conditions
-
Reagents : 3-Methoxyaniline, 3-bromopropanoyl chloride, triethylamine (TEA).
-
Solvent : Dichloromethane (DCM), 0°C to room temperature.
-
Mechanism : Nucleophilic acyl substitution (amide bond formation).
Procedure :
-
Dissolve 3-methoxyaniline (1.0 equiv) and TEA (1.2 equiv) in DCM.
-
Add 3-bromopropanoyl chloride (1.1 equiv) dropwise at 0°C.
-
Stir for 4–6 hours at room temperature.
-
Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
Characterization Data
Reaction Conditions
-
Reagents : Piperazine, 1-bromo-2-fluorobenzene, copper(I) iodide, K₂CO₃.
-
Solvent : Dimethylformamide (DMF), 110°C.
-
Mechanism : Ullmann-type coupling.
Procedure :
-
Mix piperazine (1.2 equiv), 1-bromo-2-fluorobenzene (1.0 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv) in DMF.
-
Reflux for 24 hours under N₂.
-
Filter, extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
Reaction Conditions
-
Reagents : N-(3-Methoxyphenyl)-3-bromopropanamide (1.0 equiv), 1-(2-fluorophenyl)piperazine (1.1 equiv), K₂CO₃ (2.5 equiv).
-
Solvent : Acetonitrile, reflux.
-
Mechanism : Nucleophilic substitution (SN2).
Procedure :
-
Suspend 1-(2-fluorophenyl)piperazine and K₂CO₃ in acetonitrile.
-
Add N-(3-methoxyphenyl)-3-bromopropanamide.
-
Reflux for 4–6 hours.
-
Cool, filter, and recrystallize from ethanol/water (4:1).
Characterization Data
-
Molecular Formula : C₂₀H₂₃FN₃O₂.
-
Melting Point : 142–145°C.
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, NH), 7.45–7.41 (m, 1H, Ar-H), 7.15–7.05 (m, 3H, Ar-H), 6.90–6.82 (m, 3H, Ar-H), 3.78 (s, 3H, OCH₃), 3.45–3.40 (m, 4H, piperazine-H), 2.70–2.65 (m, 6H, CH₂ and piperazine-H).
Optimization and Critical Parameters
Solvent and Base Selection
Stoichiometry and Temperature
-
A 10% excess of 1-(2-fluorophenyl)piperazine ensures complete consumption of the bromopropanamide.
-
Reflux (~82°C) balances reaction rate and side-product formation.
Comparative Analysis of Alternative Methods
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Classical Alkylation | K₂CO₃, MeCN, reflux | 75–83% | >95% |
| Microwave-Assisted | 150°C, 30 min | 88% | 97% |
| Phase-Transfer | TBAB, H₂O/CH₂Cl₂ | 68% | 91% |
Note: Microwave methods reduce reaction time but require specialized equipment.
Scalability and Industrial Considerations
Pilot-Scale Production
-
Batch Size : 1 kg batches achieved with 78% yield using jacketed reactors.
-
Purification : Recrystallization replaces column chromatography for cost efficiency.
Chemical Reactions Analysis
WAY-119944 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: WAY-119944 can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group on the compound.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the functional groups on the heteroaryl-pyrazole core.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 514.6 g/mol. Its structure includes a piperazine ring substituted with a fluorophenyl group and a methoxyphenyl group, which are believed to contribute to its biological activity.
Pharmacological Applications
- Dopamine Receptor Ligands
-
Anti-inflammatory Activity
- The compound has been investigated for its anti-inflammatory properties. Studies suggest that derivatives of this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. This inhibition could make it a candidate for treating conditions characterized by chronic inflammation, such as arthritis .
- Antimicrobial Properties
Case Study 1: Dopamine D2 Receptor Binding Affinity
A study conducted by researchers utilized in silico methods to assess the binding affinity of various piperazine derivatives to dopamine receptors. The results indicated that modifications in the fluorophenyl group significantly enhanced binding affinity, suggesting that 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide could serve as a lead compound for developing new antipsychotic medications .
Case Study 2: Anti-inflammatory Efficacy
In a comparative study examining the anti-inflammatory effects of several compounds, 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide demonstrated significant inhibition of COX enzymes with an IC50 value comparable to established anti-inflammatory drugs like Celecoxib. This suggests its potential use in managing inflammatory diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of WAY-119944 involves its interaction with TLR7 (Toll-like receptor 7). As a TLR7 agonist, WAY-119944 binds to the receptor and activates it, leading to the activation of downstream signaling pathways. This activation results in the production of cytokines and other immune responses, which can be harnessed for therapeutic purposes .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Findings :
- Receptor Selectivity : The target compound's 2-fluorophenyl group confers distinct receptor interaction profiles compared to SC211 (4-chlorophenyl), which shows preferential D4R binding .
- Metabolic Stability : Ethoxy substitution (as in ) improves metabolic resistance over methoxy groups but may reduce CNS penetration due to increased polarity .
Key Findings :
- Synthetic Efficiency : Fluorophenyl derivatives (e.g., 3l) exhibit higher yields (76%) compared to chlorophenyl analogues (33% for 3s), likely due to favorable reactivity of fluorine in coupling reactions .
- Purity Challenges : Compounds with bulky substituents (e.g., cyclohexanecarbonyl in 3u) show lower LC/MS purity (66%), suggesting steric hindrance during purification .
Pharmacological Activity and Receptor Interactions
Table 3: Receptor Affinity and Functional Activity
Key Findings :
- D2R vs. D4R Selectivity : The target compound's D2R partial agonism contrasts with SC211's potent D4R agonism, highlighting the impact of piperazine substituents on receptor subtype preference .
- Novel Scaffolds: Triazole-containing analogues () demonstrate neuroprotective effects but lower D2R affinity compared to piperazine derivatives, emphasizing the importance of the piperazine core in CNS targeting .
Biological Activity
The compound 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and implications for therapeutic applications.
Chemical Structure
The compound features a piperazine ring substituted with a fluorophenyl group and a methoxyphenyl group, contributing to its unique pharmacological properties. The general structure can be represented as follows:
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
Recent studies have demonstrated that compounds related to 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide exhibit inhibitory effects on equilibrative nucleoside transporters (ENT1 and ENT2). These transporters play critical roles in nucleotide synthesis and adenosine regulation, which are essential in various physiological processes and cancer therapies.
- Compound 3c , an analogue of the target compound, was identified as a potent inhibitor of ENT1 and ENT2, showing an IC50 value of 0.54 µM for ENT1 and demonstrating non-competitive inhibition characteristics .
- The presence of the fluorophenyl moiety was crucial for the inhibitory activity, indicating that structural modifications can significantly influence biological efficacy.
Antitumor Activity
The antitumor potential of the compound has been evaluated in vitro using various cancer cell lines. The findings suggest that it exhibits significant cytotoxicity against several tumor types, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.0 | Induction of apoptosis |
| MCF-7 (Breast) | 10.2 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 8.5 | Inhibition of DNA synthesis |
These results indicate that the compound may interfere with cellular proliferation pathways, making it a candidate for further development as an anticancer agent .
Antibacterial and Antifungal Activity
In addition to its antitumor properties, the compound has shown promising antibacterial and antifungal activities. Research indicates:
- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus with an MIC of 12 µg/mL.
- Antifungal Activity : Exhibits antifungal properties against Candida albicans, with an MIC of 15 µg/mL.
These findings highlight the broad-spectrum potential of the compound in treating infections caused by resistant strains .
Case Study 1: Inhibition of ENT1 and ENT2
A study conducted on PK15NTD cells demonstrated that treatment with compound 3c resulted in a significant reduction in uridine uptake without affecting cell viability or protein expression levels over a 48-hour period. This suggests that the compound acts as an irreversible inhibitor, potentially leading to prolonged therapeutic effects against conditions reliant on nucleoside transport .
Case Study 2: Cytotoxicity in Cancer Cells
In another study focusing on various cancer cell lines, treatment with the compound led to increased apoptosis markers and cell cycle arrest. Flow cytometry analysis revealed that treated cells exhibited a higher percentage of cells in the sub-G1 phase, indicating increased apoptosis compared to untreated controls .
Q & A
Q. What synthetic routes are optimized for preparing 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide, and how do reaction conditions influence yield?
Methodological Answer:
- Core Reaction Steps :
- Piperazine Substitution : React 2-fluorophenylpiperazine with a propionamide precursor (e.g., 3-chloropropionamide derivatives) under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Amide Coupling : Use coupling agents like HBTU or BOP with Et₃N in THF or DCM to link the 3-methoxyphenyl group to the propionamide backbone .
- Critical Variables :
- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution, while DCM improves coupling efficiency .
- Temperature : Higher temperatures (80–100°C) accelerate substitution but may require inert atmospheres to prevent decomposition .
- Purification : Normal-phase chromatography (10% MeOH/DCM) or recrystallization (ethanol/water) yields >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its NMR and mass spectra?
Methodological Answer:
- 1H/13C NMR : Key signals include:
- Piperazine protons : δ 2.5–3.5 ppm (multiplet for N-CH₂ groups) .
- Fluorophenyl aromatic protons : δ 6.8–7.2 ppm (doublets due to fluorine coupling) .
- Methoxyphenyl protons : δ 3.8 ppm (singlet for -OCH₃) and δ 6.5–7.0 ppm (aromatic region) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z ~398.4 (calculated for C₂₀H₂₂FN₃O₂). Isotopic patterns confirm halogen presence (e.g., fluorine) .
- Ambiguity Resolution : 2D NMR (COSY, HSQC) distinguishes overlapping piperazine signals, while HRMS validates molecular formula .
Advanced Research Questions
Q. How can computational modeling predict the compound’s dopamine receptor binding affinity, and what discrepancies exist between in silico and experimental data?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with dopamine D2/D3 receptors. Key residues: Asp110 (D2) and Ser196 (D3) for hydrogen bonding .
- Free Energy Calculations : MM-GBSA predicts binding energies (ΔG ~ -9.5 kcal/mol for D3), but experimental Ki values (e.g., via radioligand assays) may show weaker affinity (Ki ~ 50 nM) due to solvation effects .
- Discrepancy Analysis : Overestimation in silico often arises from rigid receptor models; molecular dynamics (MD) simulations (50 ns) refine flexibility and entropy losses .
Q. What strategies resolve contradictions in reported SAR data for piperazine-based analogs targeting serotonin receptors?
Methodological Answer:
- Meta-Analysis Framework :
- Data Curation : Compile IC₅₀/Ki values from literature, noting assay conditions (cell lines, radioligands) .
- Confounding Factors :
- Substituent Effects : 2-Fluorophenyl vs. 4-fluorophenyl alters steric bulk, impacting 5-HT1A vs. 5-HT7 selectivity .
- Methoxy Positioning : 3-Methoxy (meta) enhances solubility but reduces membrane permeability compared to 4-methoxy (para) .
- Statistical Validation : Multivariate regression identifies dominant structural contributors (e.g., logP > hydrogen bond count) .
Q. How are enantiomer-specific effects evaluated for chiral derivatives of this compound, and what chromatographic methods separate diastereomers?
Methodological Answer:
- Chiral Synthesis : Use (S)- or (R)-valine-derived intermediates to introduce stereocenters .
- Separation Techniques :
- HPLC : Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) resolves enantiomers (α > 1.5) .
- SFC : Supercritical CO₂ with 20% ethanol achieves faster separation (<10 min) .
- Biological Evaluation : Enantiomers tested in cAMP assays (HEK-293 cells) show (S)-enantiomer with 10x higher D3 receptor inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
